(S)-3-Bromo-5-pyrrolidin-2-yl-pyridine
Overview
Description
(S)-3-Bromo-5-pyrrolidin-2-yl-pyridine is a chiral organic compound that features a bromine atom at the third position and a pyrrolidin-2-yl group at the fifth position of a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Bromo-5-pyrrolidin-2-yl-pyridine typically involves the bromination of a pyridine derivative followed by the introduction of the pyrrolidin-2-yl group. One common method includes:
Bromination: Starting with 3-pyridinol, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Pyrrolidine Introduction: The brominated intermediate is then reacted with pyrrolidine under basic conditions, often using a base like potassium carbonate or sodium hydride, to introduce the pyrrolidin-2-yl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. This method can enhance the yield and purity of the compound while reducing reaction times and costs.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Bromo-5-pyrrolidin-2-yl-pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The pyrrolidin-2-yl group can be oxidized to form corresponding lactams or other oxidized derivatives.
Reduction Reactions: The pyridine ring can be reduced under catalytic hydrogenation conditions to form piperidine derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Major Products:
Substitution: Formation of 3-substituted pyridine derivatives.
Oxidation: Formation of lactams or N-oxides.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
(S)-3-Bromo-5-pyrrolidin-2-yl-pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-3-Bromo-5-pyrrolidin-2-yl-pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidin-2-yl group can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
3-Bromo-5-pyrrolidin-2-yl-pyridine: Lacks the chiral center, making it less selective in biological applications.
3-Chloro-5-pyrrolidin-2-yl-pyridine: Similar structure but with a chlorine atom instead of bromine, which can affect reactivity and binding properties.
5-Pyrrolidin-2-yl-pyridine: Lacks the halogen atom, resulting in different chemical and biological properties.
Uniqueness: (S)-3-Bromo-5-pyrrolidin-2-yl-pyridine is unique due to its chiral nature and the presence of both a bromine atom and a pyrrolidin-2-yl group. This combination imparts distinct reactivity and binding characteristics, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-bromo-5-[(2S)-pyrrolidin-2-yl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-8-4-7(5-11-6-8)9-2-1-3-12-9/h4-6,9,12H,1-3H2/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APOQHGHGEPQGOO-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427464 | |
Record name | AG-H-31873 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83023-58-9 | |
Record name | 3-Bromo-5-(2S)-2-pyrrolidinylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83023-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AG-H-31873 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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